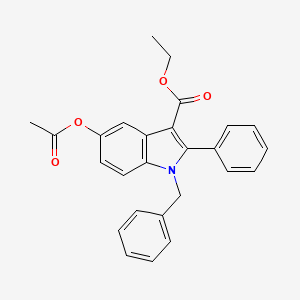![molecular formula C22H19N3OS B11534187 2-[(2E)-2-{1-[4-(benzyloxy)phenyl]ethylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11534187.png)
2-[(2E)-2-{1-[4-(benzyloxy)phenyl]ethylidene}hydrazinyl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a benzyloxyphenyl group and a hydrazinyl group attached to the benzothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds efficiently, yielding the desired benzothiazole derivative with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial cell division by targeting key proteins involved in the process . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZIMIDAZOLE: Similar structure but with a benzimidazole ring instead of a benzothiazole ring.
2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOXAZOLE: Contains a benzoxazole ring instead of a benzothiazole ring.
Uniqueness
The uniqueness of 2-[(2E)-2-{1-[4-(BENZYLOXY)PHENYL]ETHYLIDENE}HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE lies in its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H19N3OS |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-phenylmethoxyphenyl)ethylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C22H19N3OS/c1-16(24-25-22-23-20-9-5-6-10-21(20)27-22)18-11-13-19(14-12-18)26-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,23,25)/b24-16+ |
InChI Key |
YQUJOCXTRSSULP-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl {1-[(2,5-dimethylphenyl)amino]-3-methyl-1-oxobutan-2-yl}carbamate](/img/structure/B11534113.png)
![2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11534128.png)
![N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11534130.png)
![2-Chloro-5-{5-[(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)imino]methyl]furan-2-YL}benzoic acid](/img/structure/B11534131.png)
![6-[(2Z)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534132.png)
![(5E)-5-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B11534138.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534139.png)
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11534147.png)
![3-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate](/img/structure/B11534154.png)
![N-(4-acetylphenyl)-2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11534158.png)
![4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11534162.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole](/img/structure/B11534170.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11534171.png)

